molecular formula C8H10ClNO B14599885 2-Chloro-5-(dimethylamino)phenol CAS No. 59444-00-7

2-Chloro-5-(dimethylamino)phenol

Cat. No.: B14599885
CAS No.: 59444-00-7
M. Wt: 171.62 g/mol
InChI Key: ZBGOSKJGKFRMJT-UHFFFAOYSA-N
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Description

2-Chloro-5-(dimethylamino)phenol is a chemical compound with the CAS registry number 59444-00-7 . It is characterized by the molecular formula C8H10ClNO and has a molecular weight of 171.62 g/mol . The compound is identified by the SMILES string OC1=CC(N(C)C)=CC=C1Cl, which describes its atomic structure . As a substituted phenol, this compound belongs to a class of molecules that are frequently explored as intermediates in organic synthesis and pharmaceutical research . While specific biological activities and detailed research applications for this exact molecule are not fully detailed in public sources, its structure suggests potential utility in the development of more complex chemical entities. Substituted phenols are often investigated for their physicochemical properties and as building blocks in material science and catalytic processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and conduct their own literature reviews to determine specific applications for their work.

Properties

CAS No.

59444-00-7

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-5-(dimethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3

InChI Key

ZBGOSKJGKFRMJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Chlorination-Dimethylamination Sequential Approach

A widely cited method involves sequential chlorination and dimethylamination of a phenolic precursor. The synthesis begins with 5-amino-2-chlorophenol, which undergoes dimethylation to introduce the tertiary amine group.

Procedure :

  • Chlorination of Benzoxazolone : Benzoxazolone (benzoxazolin-2-one) is chlorinated in aqueous media using alkali metal hypochlorites (e.g., NaClO) at pH 1–2 and 60°C, yielding 6-chlorobenzoxazolone.
  • Acidic Hydrolysis : 6-Chlorobenzoxazolone is hydrolyzed with concentrated mineral acids (e.g., HCl) at 100–170°C to produce 5-chloro-2-aminophenol.
  • Dimethylation : The primary amine is treated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving N,N-dimethylation.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Chlorination NaClO, pH 1.5, 60°C 81 84
Hydrolysis HCl (conc.), 150°C 74 94
Dimethylation CH₃I, K₂CO₃, DMF, 80°C 68 97

This route benefits from high regioselectivity during chlorination, as water-mediated reactions minimize by-products like dichloroaminophenols. However, the dimethylation step requires rigorous exclusion of moisture to prevent hydrolysis of the methylating agent.

Direct Chlorination of 5-(Dimethylamino)phenol

Alternative strategies prioritize introducing the dimethylamino group before chlorination. This approach leverages the electron-donating effect of the dimethylamino group to direct chlorination to the ortho position relative to the hydroxyl group.

Procedure :

  • Synthesis of 5-(Dimethylamino)phenol :
    • 5-Nitrophenol is reduced catalytically (H₂, Pd/C) in ethanol to 5-aminophenol, followed by treatment with dimethyl sulfate [(CH₃O)₂SO₂] in alkaline conditions.
  • Regioselective Chlorination :
    • The dimethylaminated phenol is chlorinated using sulfuryl chloride (SO₂Cl₂) in glacial acetic acid at 0–5°C. The reaction’s low temperature ensures mono-chlorination at the 2-position.

Key Data :

Parameter Value
Chlorination reagent SO₂Cl₂ (1.1 equiv)
Reaction temperature 0°C
Yield 72%
By-products <5% 4-chloro isomer

This method’s success hinges on the dimethylamino group’s +M effect, which activates the ortho position for electrophilic substitution. However, competing para chlorination remains a challenge, necessitating careful stoichiometric control.

Reaction Optimization and Mechanistic Insights

pH-Dependent Purification Strategies

Post-synthetic purification is critical for isolating high-purity this compound. The compound’s pKa (≈8.2 for the phenolic OH) allows selective precipitation at pH 6.5–7.0, while impurities with lower pKa values (e.g., dichloroaminophenols, pKa ≈3.5) remain dissolved.

Purification Workflow :

  • Acidic Clarification : Adjust the crude reaction mixture to pH 2.6 using NaOH to precipitate acidic by-products.
  • Activated Carbon Treatment : Filter through activated carbon to adsorb colored impurities.
  • Main Precipitation : Raise the pH to 7.0 with NaOH, inducing crystallization of the target compound.

Performance Metrics :

Purification Step Impurity Removal Efficiency (%)
Acidic clarification 85
Activated carbon 95
Final crystallization 98

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and selectivity. For dimethylation, polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, whereas chlorination in glacial acetic acid suppresses polysubstitution.

Comparative Solvent Study :

Solvent Dimethylation Yield (%) Chlorination Yield (%)
DMF 68
Acetic acid 72
THF 42 55

Elevated temperatures during hydrolysis (150°C) accelerate ring-opening of chlorinated intermediates but risk decomposition. A balance between reaction rate and thermal stability is achieved at 130–150°C.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-5-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The dimethylamino group in this compound enhances electron density at the aromatic ring, increasing susceptibility to electrophilic substitution compared to electron-withdrawing groups like -CF₃ in 2-Chloro-5-(trifluoromethyl)phenol .
  • Reactivity: Halogenated analogs (e.g., 3-bromo-5-(dimethylamino)phenol) may exhibit distinct reactivity in cross-coupling reactions due to differences in bond dissociation energies (C-Cl vs. C-Br) .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Inferred) 2-Chloro-5-(trifluoromethyl)phenol 3-Bromo-5-(dimethylamino)phenol
Molecular Weight (g/mol) ~173.63 (calculated) 196.56 216.08
Boiling Point N/A 87–88 °C (38 mmHg) N/A
Density N/A 1.459 g/mL N/A
pKa ~7–8 (estimated for phenol with -N(CH₃)₂) 7.49 (predicted) N/A

Notes:

  • The pKa of this compound is expected to be lower than unsubstituted phenol (~10) due to the electron-donating dimethylamino group, which stabilizes the deprotonated phenoxide ion .
  • The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol increases acidity compared to the dimethylamino analog, as -CF₃ is strongly electron-withdrawing .

Q & A

Q. Basic

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) resolve impurities .
  • 1H/13C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm) and dimethylamino singlet (δ 2.8–3.1 ppm) .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (±0.3% tolerance) .

Q. Advanced

  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular ion ([M+H]+) and fragments, distinguishing isobaric impurities .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies chlorine oxidation states and detects surface contaminants .

How does the dimethylamino group influence the compound’s reactivity and electronic properties?

Basic
The dimethylamino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position relative to the chloro group. This enhances solubility in polar aprotic solvents compared to unsubstituted chlorophenols .

Advanced
DFT calculations (e.g., Gaussian09) reveal the dimethylamino group lowers the LUMO energy, facilitating charge-transfer interactions in catalytic systems. Spectroelectrochemical studies show reversible oxidation at ~0.8 V (vs. Ag/AgCl), relevant for redox-active applications .

What are the toxicological considerations when handling this compound?

Basic
Chlorophenols are associated with skin irritation and systemic toxicity. Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity data for analogs (e.g., LD50 in rats: 300–500 mg/kg) suggest moderate hazard .

Advanced
Metabolomic studies on chlorophenol derivatives indicate hepatic cytochrome P450-mediated oxidation, producing reactive quinone intermediates. Chronic exposure risks include nephrotoxicity; mitigate via regular biomonitoring (e.g., urinary 8-OHdG assays) .

Are there catalytic or mechanistic studies involving this compound?

Advanced
The compound serves as a ligand precursor in Pd-catalyzed cross-coupling reactions. Mechanistic studies (e.g., kinetic isotope effects) reveal the chloro group stabilizes transition states via inductive effects, improving Suzuki-Miyaura reaction yields . In photoredox catalysis, the dimethylamino group enhances visible-light absorption, enabling C–H functionalization under mild conditions .

How can contradictions in reported spectral data be resolved?

Q. Advanced

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)phenol) to identify solvent- or pH-dependent shifts .
  • Dynamic NMR : Resolve rotational barriers in the dimethylamino group by variable-temperature experiments .
  • Crystallographic Validation : Use SC-XRD to resolve ambiguities in tautomeric or conformational states .

What are the environmental impacts and degradation pathways of this compound?

Q. Advanced

  • Photodegradation : UV irradiation in aqueous media generates chlorinated quinones, monitored via LC-QTOF-MS .
  • Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) degrade the compound via oxidative deamination, with half-lives of 7–14 days under aerobic conditions .
  • Ecotoxicity : Daphnia magna assays show EC50 values of 2–5 mg/L, necessitating wastewater treatment with activated carbon or ozonation .

Notes

  • Safety Compliance : Follow GHS guidelines and ZDHC MRSL limits for disposal .

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